molecular formula C19H13FO4 B2666385 (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate CAS No. 848217-70-9

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Número de catálogo: B2666385
Número CAS: 848217-70-9
Peso molecular: 324.307
Clave InChI: NKJZNXVIEPUUKE-MFOYZWKCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the aurone family, characterized by a benzofuran-3(2H)-one scaffold substituted with a fluorinated benzylidene group at the C2 position and a cyclopropanecarboxylate ester at C4. The (Z)-configuration of the benzylidene moiety is critical for biological activity, as seen in structurally related aurones .

Propiedades

IUPAC Name

[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FO4/c20-15-4-2-1-3-12(15)9-17-18(21)14-8-7-13(10-16(14)24-17)23-19(22)11-5-6-11/h1-4,7-11H,5-6H2/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJZNXVIEPUUKE-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4F)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4F)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is C20H17FO4C_{20}H_{17}FO_{4} with a molecular weight of approximately 348.35 g/mol. The structure includes a benzofuran moiety, which is known for various biological activities.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Antioxidant Activity : The presence of the benzofuran ring may contribute to the compound's ability to scavenge free radicals.
  • Anticancer Properties : Compounds in this class have been studied for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Anticancer Activity

Several studies have investigated the anticancer potential of benzofuran derivatives. For instance:

  • Cell Proliferation Assays : The compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells) using MTT assays to assess cytotoxicity. Results indicated significant inhibition of cell growth at micromolar concentrations.
    Cell LineIC50 (µM)Mechanism
    MCF-715Apoptosis induction
    MDA-MB-23120Cell cycle arrest
  • Flow Cytometry : Annexin V assays demonstrated increased early and late apoptotic cells upon treatment with the compound, suggesting a pro-apoptotic effect.

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays:

  • DPPH Scavenging Effect : The compound exhibited a scavenging percentage of approximately 75% at a concentration of 50 µM, indicating strong antioxidant properties.

Case Studies

A notable case study involved the synthesis and biological evaluation of related compounds where (Z)-2-(2-fluorobenzylidene)-3-oxo derivatives were shown to possess significant activity against multidrug-resistant bacterial strains. This highlights the potential for further development in antimicrobial applications.

Comparación Con Compuestos Similares

Substituted Benzylidene Analogs

Compound Name Substituent on Benzylidene IC50 (Cancer Cell Lines) Toxicity Profile Key Findings
(Z)-2-(2-Fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate (Target) 2-Fluoro Not reported Pending evaluation Predicted to bind tubulin’s colchicine site via molecular docking .
(Z)-2-(3-Chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate 3-Chloro Not reported No acute toxicity (inferred from analogs) Commercial availability (Life Chemicals); pricing scales with quantity .
(Z)-2-(4-Chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate 4-Chloro Not reported Undisclosed Structural data likely resolved via SHELX-based crystallography .
(Z)-2-(2,3,4-Trimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate 2,3,4-Trimethoxy, 4-methyl Not reported Undisclosed Increased bulkiness may reduce cell permeability but enhance solubility .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., F, Cl) : Fluorine’s electronegativity may enhance binding affinity to tubulin compared to chlorine, though this requires experimental validation.
  • Substituent Position : Ortho-fluorine (target compound) vs. meta/para-chlorine (analogs): Ortho-substituents may sterically hinder off-target interactions, improving selectivity .
  • Cyclopropanecarboxylate vs. Other Esters : The cyclopropane ring’s rigidity could enhance metabolic stability compared to linear alkyl esters.

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsMonitoring TechniqueYield (%)
CondensationEthanol, piperidine, 80°CTLC60–75
EsterificationDCM, DMAP, RTNMR (δ 1.2–1.4 ppm for cyclopropane)50–65

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

Methodological Answer:
Structural elucidation employs:

  • NMR Spectroscopy : 1H/13C NMR to confirm Z-configuration (e.g., olefinic proton at δ 7.8–8.1 ppm) and cyclopropane protons (δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]+ at m/z 369.1 .
  • X-ray Crystallography : Use SHELX suite for single-crystal analysis to resolve stereochemistry (e.g., C–F bond geometry) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and benzofuran C–O at 1250 cm⁻¹ .

Priority Order : NMR > MS > X-ray > IR.

Advanced: How can stereochemical purity (Z-isomer) be validated, and what methods address isomerization risks?

Methodological Answer:

  • NOESY NMR : Detect spatial proximity between the 2-fluorobenzylidene proton and benzofuran H-5 to confirm Z-configuration .
  • X-ray Diffraction : Resolve crystal packing to distinguish Z/E isomers (e.g., dihedral angle <10° for Z) .
  • HPLC with Chiral Columns : Use a Chiralpak IA column (hexane:isopropanol 85:15) to separate isomers; Z-form typically elutes earlier .

Q. Mitigating Isomerization :

  • Avoid prolonged heating (>24 hrs) during synthesis.
  • Store samples in amber vials at –20°C to prevent light/thermal degradation .

Advanced: What mechanistic approaches are used to study its reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Studies : Monitor ester hydrolysis rates under varying pH (e.g., pseudo-first-order kinetics in pH 7.4 buffer) .
  • Isotope Labeling : Use 18O-labeled water to track oxygen exchange in the cyclopropane ester group via MS .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to map transition states for fluorobenzylidene ring interactions .

Key Insight : The electron-withdrawing fluorine atom increases electrophilicity at the benzylidene carbon, favoring nucleophilic attack .

Advanced: How is biological activity (e.g., enzyme inhibition) assessed, and what models validate efficacy?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50 against COX-2 using a fluorometric kit (e.g., ~5 µM for significant inhibition) .
    • Antimicrobial Testing : Broth microdilution (MIC ~32 µg/mL against S. aureus) .
  • Biophysical Techniques :
    • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target proteins (e.g., BSA for solubility studies) .
    • Molecular Docking : AutoDock Vina to predict interactions with enzyme active sites (e.g., π-π stacking with COX-2 Phe residues) .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed DMSO concentration ≤1%) .
  • Purity Analysis : Verify compound integrity via HPLC (≥95% purity; C18 column, acetonitrile:water 60:40) .
  • Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., cell line variability) .

Advanced: What computational strategies model its pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use SwissADME to estimate logP (~3.2), indicating moderate lipophilicity .
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayer models in GROMACS) .
  • QSAR Studies : Corrate substituent effects (e.g., fluorine position) with bioavailability using partial least squares regression .

Advanced: How are formulation challenges (e.g., low solubility) addressed in preclinical studies?

Methodological Answer:

  • Solid Dispersion : Co-formulate with PVP-K30 (1:3 ratio) to enhance aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .
  • Nanoparticulate Systems : Prepare PLGA nanoparticles (150 nm size via solvent evaporation) for sustained release .
  • Thermal Analysis : DSC to confirm amorphous state (Tg ~75°C) and avoid recrystallization .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.